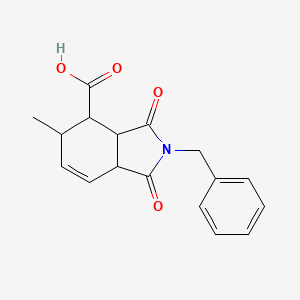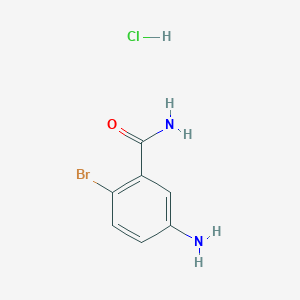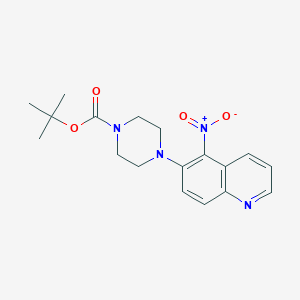
Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate is a chemical compound with the molecular formula C18H22N4O4 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate consists of 18 carbon atoms, 22 hydrogen atoms, 4 nitrogen atoms, and 4 oxygen atoms . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate has a molecular weight of 358.4 . It is recommended to be stored at room temperature . More detailed physical and chemical properties can be found in specialized chemical databases .Applications De Recherche Scientifique
Synthesis and Chemical Characterization
- Synthesis of Analog Compounds: Various analogs of tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate have been synthesized, showcasing their potential as intermediates for the creation of biologically active compounds (Liu Ya-hu, 2010).
- Characterization Techniques: Techniques like LCMS, NMR, IR, and CHN elemental analysis have been employed to characterize these compounds, highlighting their structural and chemical properties (C. Sanjeevarayappa et al., 2015).
Biological Activity and Applications
- Antibacterial and Anthelmintic Activity: Certain derivatives have shown moderate antibacterial and anthelmintic activities, suggesting their potential in medical applications (C. Sanjeevarayappa et al., 2015).
- Anti-tuberculosis Activity: Analogues of this compound have been explored for their anti-tuberculosis activity, highlighting their potential as therapeutic agents (Rajendra Tangallapally et al., 2006).
Crystallography and Molecular Structure
- Crystal Structure Analysis: X-ray diffraction studies of these compounds provide insights into their molecular structure and stability, which is crucial for understanding their interaction mechanisms (Zhi-Ping Yang et al., 2021).
Pharmaceutical Applications
- Potential in Drug Synthesis: The versatility of these compounds in synthesizing a variety of biologically active molecules underlines their significance in pharmaceutical research (Ashwini Gumireddy et al., 2021).
Mécanisme D'action
Target of Action
This compound is used for proteomics research , which suggests that it may interact with proteins or other biomolecules in the cell.
Mode of Action
It’s known that piperazine derivatives can undergo buchwald-hartwig coupling reactions with aryl halides , which could potentially modify the function of target proteins.
Biochemical Pathways
Given its use in proteomics research , it’s likely that it may influence protein synthesis or degradation pathways.
Result of Action
As a tool in proteomics research , it may influence protein expression or function, but specific effects will depend on the context of use.
Propriétés
IUPAC Name |
tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-18(2,3)26-17(23)21-11-9-20(10-12-21)15-7-6-14-13(5-4-8-19-14)16(15)22(24)25/h4-8H,9-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLJWBADJZUQHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672604 |
Source


|
| Record name | tert-Butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate | |
CAS RN |
1133115-87-3 |
Source


|
| Record name | 1,1-Dimethylethyl 4-(5-nitro-6-quinolinyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

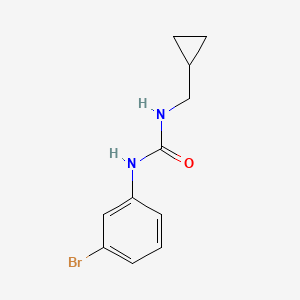
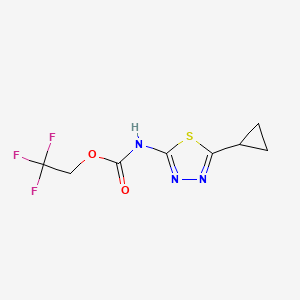
![2-[4-(2-aminoethyl)phenoxy]-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B1372006.png)
![[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine hydrochloride](/img/structure/B1372007.png)
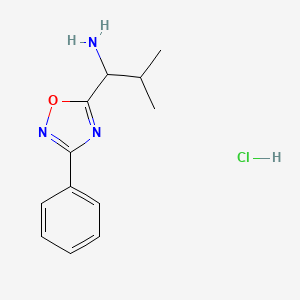

![2-[4-(4-Aminophenoxy)phenyl]acetonitrile hydrochloride](/img/structure/B1372013.png)

![4-[(Tert-butylamino)methyl]phenol hydrochloride](/img/structure/B1372018.png)
![1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B1372019.png)
